

In-Depth Technical Guide: PROTAC BET Degradar-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTAC BET degrader-2

Cat. No.: B2804755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC BET degrader-2**, a proteolysis-targeting chimera designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins. This document details its chemical structure, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.

Core Concepts: PROTACs and BET Proteins

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.^[1] They consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.^[1] This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.^[1]

The BET family of proteins (BRD2, BRD3, BRD4, and the testis-specific BRDT) are epigenetic "readers".^{[2][3]} They play a crucial role in regulating gene transcription by binding to acetylated lysine residues on histones.^{[4][5]} Dysregulation of BET protein activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.^[2]

Chemical Structure and Properties of PROTAC BET Degradar-2

PROTAC BET degrader-2 is identified as compound 25 in the seminal publication by Zhou B, et al. in the Journal of Medicinal Chemistry (2018).^[6] It is a chimeric molecule composed of a ligand for BET proteins, a linker, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.

Property	Value
Chemical Name	(S)-4-(4-((2-(2-((R)-1-(2,6-dioxopiperidin-3-yl)-2-oxo-2,3-dihydro-1H-indol-4-yl)oxy)ethoxy)ethoxy)ethyl)carbamoyl)phenyl)-5,7-dimethyl-6-oxo-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]carbazol-10-ium
Molecular Formula	C41H42N10O6
CAS Number	2093388-33-9

Quantitative Biological Data

The biological activity of **PROTAC BET degrader-2** has been primarily characterized in acute leukemia cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Cell Growth Inhibition

Cell Line	Compound	IC50 (nM)	Reference
RS4;11 (Human B-cell precursor leukemia)	PROTAC BET degrader-2 (Compound 25)	9.6	^[6]
MOLM-13 (Human acute myeloid leukemia)	PROTAC BET degrader-2 (Compound 25)	50-100 (approx.)	^{[1][6]}

Table 2: BET Protein Degradation in RS4;11 Cells (3-hour treatment)

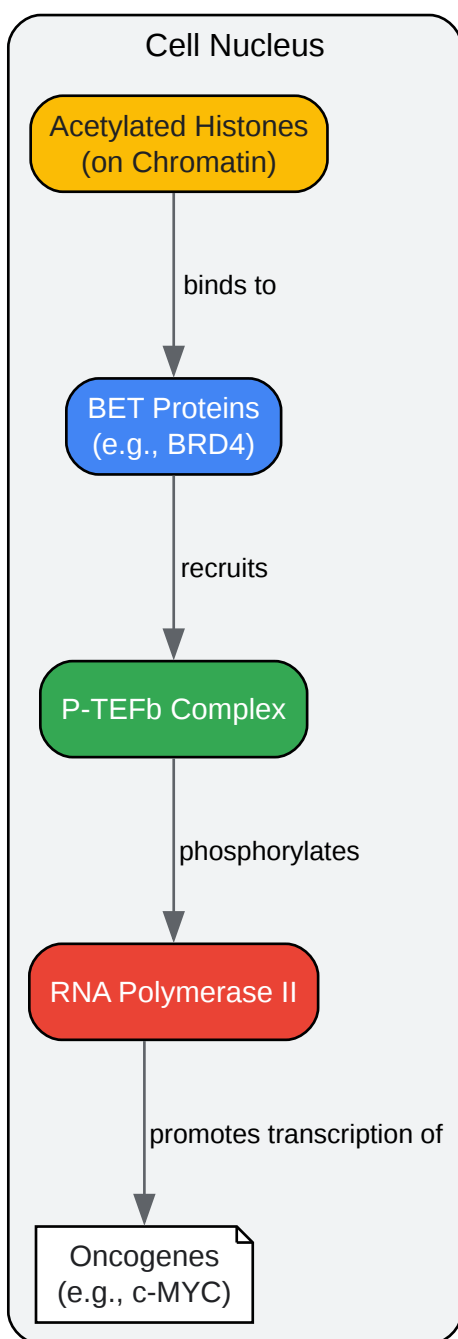
Protein	PROTAC BET degrader-2 (Compound 25) Concentration	Degradation Level	Reference
BRD2	10 nM	Less potent and effective degradation	[1] [6]
BRD3	10 nM	Effective degradation	[1] [6]
BRD4	10 nM	Effective degradation	[1] [6]

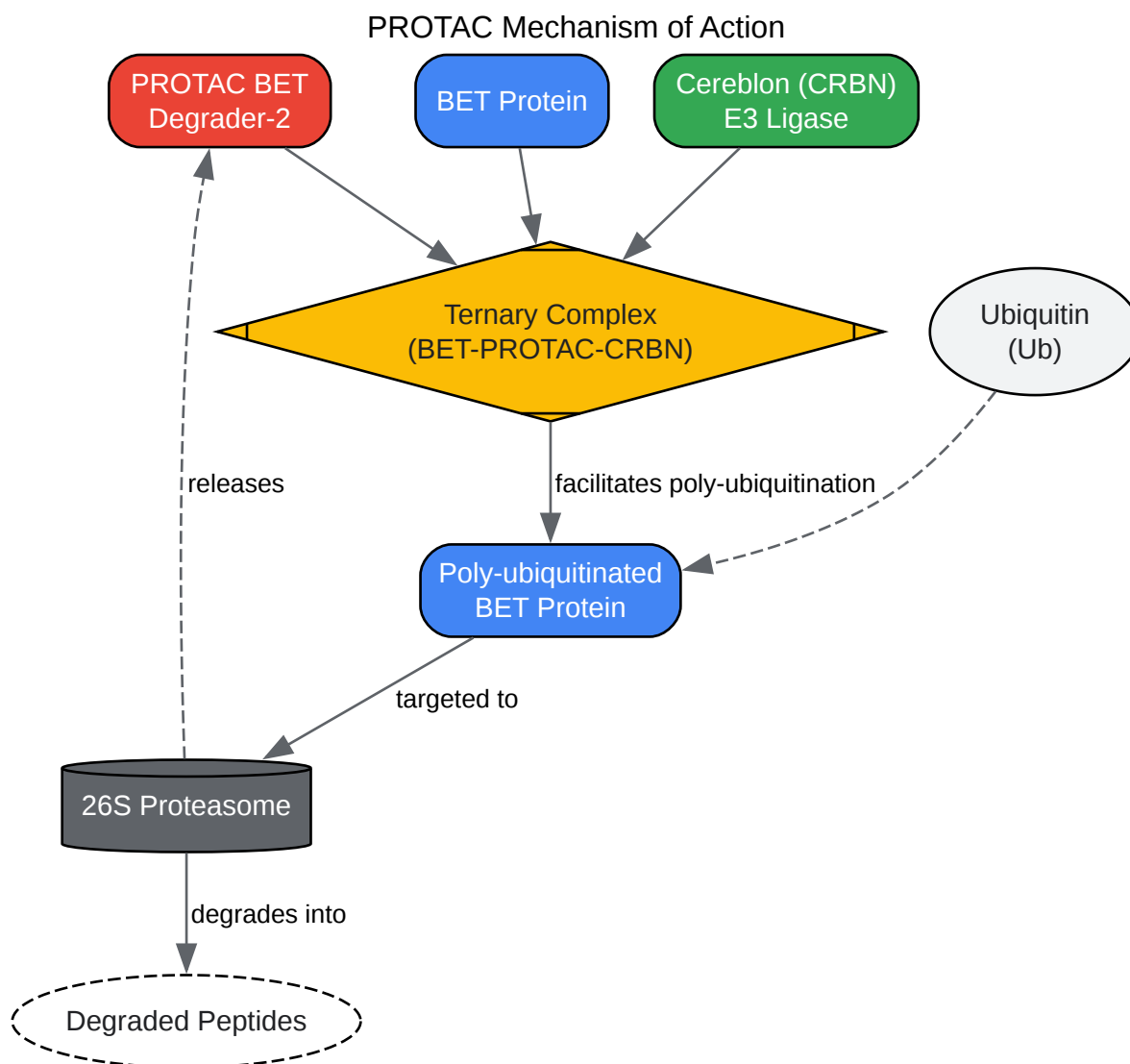
Mechanism of Action and Signaling Pathways

PROTAC BET degrader-2 functions by inducing the degradation of BET proteins. This process disrupts the transcriptional machinery that is often hijacked by cancer cells to promote growth and survival.

BET Protein Signaling Pathway

BET proteins, particularly BRD4, are critical for the expression of key oncogenes like c-MYC. By binding to acetylated histones at super-enhancers, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation and gene expression.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of a Small-Molecule Degradator of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Small-Molecule Degradator of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted protein degradation via intramolecular bivalent glues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: PROTAC BET Degradator-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2804755#chemical-structure-of-protac-bet-degrader-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com